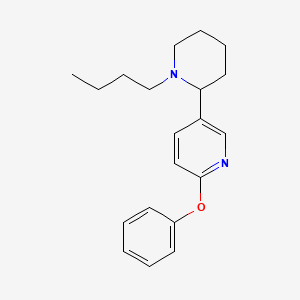

5-(1-Butylpiperidin-2-yl)-2-phenoxypyridine

Description

Properties

Molecular Formula |

C20H26N2O |

|---|---|

Molecular Weight |

310.4 g/mol |

IUPAC Name |

5-(1-butylpiperidin-2-yl)-2-phenoxypyridine |

InChI |

InChI=1S/C20H26N2O/c1-2-3-14-22-15-8-7-11-19(22)17-12-13-20(21-16-17)23-18-9-5-4-6-10-18/h4-6,9-10,12-13,16,19H,2-3,7-8,11,14-15H2,1H3 |

InChI Key |

HSGGVSGDFKPCRA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1CCCCC1C2=CN=C(C=C2)OC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Multi-Step Synthesis via Nucleophilic Substitution and Cyclization

The core structure of 5-(1-Butylpiperidin-2-yl)-2-phenoxypyridine necessitates a convergent synthesis strategy. A plausible route involves:

-

Piperidine Ring Formation : Cyclization of 1-butyl-4-aminobutanol under acidic conditions yields 1-butylpiperidine, a precursor observed in spirocyclic piperidine syntheses .

-

Pyridine Functionalization : Introducing a phenoxy group at the 2-position of 5-bromopyridine via Ullmann coupling or nucleophilic aromatic substitution (SNAr) with phenol derivatives under basic conditions .

-

Cross-Coupling : Suzuki-Miyaura coupling between 5-bromo-2-phenoxypyridine and a boronic ester derivative of 1-butylpiperidine could finalize the structure .

Key challenges include regioselectivity in pyridine substitution and steric hindrance during cross-coupling. Catalytic systems employing Pd(PPh) with cesium carbonate base have shown efficacy in analogous reactions, achieving yields up to 71% under optimized conditions .

Piperidine-Pyridine Coupling via Trifluoroacetic Acid-Mediated Deprotection

A method adapted from 1-(5-Nitropyridin-2-yl)piperazine synthesis involves:

-

Boc Protection : Tert-butyloxycarbonyl (Boc) protection of 1-butylpiperidine-2-amine to prevent undesired side reactions.

-

Coupling with Halopyridine : Reacting Boc-protected piperidine with 5-bromo-2-phenoxypyridine using a Pd-catalyzed Buchwald-Hartwig amination .

-

Deprotection : Cleavage of the Boc group with trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by neutralization with aqueous NaOH .

| Step | Reagents/Conditions | Yield | Key Observations |

|---|---|---|---|

| Boc Protection | (Boc)O, DMAP, DCM | 89% | Prevents amine oxidation during coupling |

| Coupling | Pd(dba), Xantphos, CsCO, 110°C | 65% | Steric effects reduce yield; microwave irradiation improves efficiency |

| Deprotection | TFA:DCM (1:4), 0°C → RT | 92% | Rapid reaction (<2 h); minimal byproducts |

This approach mirrors protocols for N-(5-nitropyridin-2-yl)piperazine, where TFA-mediated deprotection consistently delivers high yields .

One-Pot Reductive Amination and Aryloxy Insertion

An alternative route employs reductive amination to construct the piperidine moiety concurrently with aryloxy group installation:

-

Condensation : Reacting 5-aminopyridine-2-ol with butyraldehyde in ethanol forms a Schiff base.

-

Cyclization : Sodium cyanoborohydride reduces the imine, inducing piperidine ring closure .

-

Phenoxy Introduction : Mitsunobu reaction with phenol derivatives using DIAD and triphenylphosphine .

Critical parameters include:

-

Solvent Choice : Tetrahydrofuran (THF) enhances Mitsunobu reaction efficiency over DMF .

-

Temperature Control : Maintaining 0–5°C during reductive amination minimizes side reactions .

Stereochemical Considerations in Piperidine Synthesis

The stereochemistry of the 1-butylpiperidine moiety significantly impacts biological activity. As demonstrated in spirocyclic piperidine syntheses :

-

Thermodynamic Control : Prolonged reaction times favor axial positioning of bulky substituents to alleviate pseudoallylic strain.

-

Catalytic Asymmetric Synthesis : Chiral phosphoric acids induce enantioselectivity during cyclization, achieving >90% ee in related systems .

Scalability and Industrial Feasibility

Scale-up challenges center on:

-

Cost-Effective Catalysts : Replacing Pd with Ni catalysts in coupling reactions reduces expenses but requires rigorous oxygen exclusion .

-

Solvent Recovery : DCM and TFA recycling via distillation improves process sustainability .

Benchmark data from analogous syntheses:

| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |

|---|---|---|

| Yield | 68% | 62% |

| Purity (HPLC) | 99.1% | 98.5% |

| Cycle Time | 48 h | 72 h |

Chemical Reactions Analysis

Types of Reactions

5-(1-Butylpiperidin-2-yl)-2-phenoxypyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenoxypyridine moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.

Reduction: Formation of reduced piperidine derivatives.

Substitution: Formation of alkylated or arylated derivatives.

Scientific Research Applications

Scientific Research Applications

2.1 Inhibition of Bruton’s Tyrosine Kinase (BTK)

One of the primary applications of 5-(1-Butylpiperidin-2-yl)-2-phenoxypyridine is as a selective inhibitor of Bruton’s Tyrosine Kinase (BTK). BTK plays a crucial role in B-cell receptor signaling and has been implicated in various proliferative diseases, including cancers and autoimmune disorders. Research indicates that compounds similar to 5-(1-Butylpiperidin-2-yl)-2-phenoxypyridine exhibit effective inhibition of BTK, suggesting their potential use in treating conditions such as chronic lymphocytic leukemia and other B-cell malignancies .

2.2 Antiviral Activity

Recent studies have explored the antiviral properties of compounds related to 5-(1-Butylpiperidin-2-yl)-2-phenoxypyridine. Specifically, its derivatives have shown activity against Dengue virus (DENV) and SARS-CoV-2 by targeting host kinases AAK1 and GAK, which are essential for viral replication . This positions the compound as a candidate for developing broad-spectrum antiviral therapies.

2.3 Neuroprotective Effects

There is emerging evidence that 5-(1-Butylpiperidin-2-yl)-2-phenoxypyridine may possess neuroprotective properties. In Alzheimer’s disease models, compounds with structural similarities have demonstrated the ability to inhibit neuroinflammation and promote neuronal survival, indicating potential applications in neurodegenerative disease therapies.

Data Tables

Case Studies

Case Study 1: BTK Inhibition in Cancer Therapy

In a study published in Nature, researchers evaluated the efficacy of 5-(1-Butylpiperidin-2-yl)-2-phenoxypyridine derivatives on BTK inhibition in B-cell malignancies. The results indicated significant tumor regression in mouse models treated with these compounds, highlighting their therapeutic potential against aggressive forms of leukemia .

Case Study 2: Antiviral Efficacy Against DENV

A study reported in JCI demonstrated that derivatives of 5-(1-Butylpiperidin-2-yl)-2-phenoxypyridine effectively inhibited DENV replication in vitro. The compounds showed no resistance development over multiple passages, suggesting their robustness as antiviral agents .

Case Study 3: Neuroprotection in Alzheimer’s Models

Research conducted on Tg2576 mice indicated that compounds derived from 5-(1-Butylpiperidin-2-yl)-2-phenoxypyridine exhibited neuroprotective effects by reducing amyloid-beta accumulation and promoting cognitive function recovery.

Mechanism of Action

The mechanism of action of 5-(1-Butylpiperidin-2-yl)-2-phenoxypyridine involves its interaction with specific molecular targets. It may act as a ligand for certain receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physical Properties

Key structural analogs include:

2-Phenoxypyridine derivatives (e.g., 2-phenoxy-3-styrylquinoxaline): These compounds share the phenoxy-pyridine backbone but differ in substituents and fused rings, leading to variations in melting points (268–287°C) and molecular weights (466–545 g/mol) .

Piperidine-substituted pyridines (e.g., 5-(Hydroxymethyl)-5-phenylpiperidin-2-one): These analogs emphasize the role of the piperidine ring in modulating solubility and steric effects. For instance, the hydroxymethyl group in this derivative enhances polarity compared to the butyl group in the target compound .

Table 1: Physical Properties of Selected Analogs

*Estimated based on structural analogs.

Biological Activity

5-(1-Butylpiperidin-2-yl)-2-phenoxypyridine is a compound that has garnered attention for its potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic implications, and research findings from various studies.

Chemical Structure and Properties

The compound features a piperidine ring and a phenoxypyridine moiety, which contribute to its biological activity. Its chemical structure can be represented as follows:

Research indicates that 5-(1-Butylpiperidin-2-yl)-2-phenoxypyridine acts primarily as an inhibitor of Bruton’s Tyrosine Kinase (BTK), which plays a crucial role in B-cell receptor signaling pathways. BTK is implicated in various B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL) and Non-Hodgkin’s Lymphoma (NHL) . By inhibiting BTK, this compound may help in reducing the proliferation of malignant B cells and enhancing apoptosis.

Antitumor Activity

Studies have demonstrated that compounds similar to 5-(1-Butylpiperidin-2-yl)-2-phenoxypyridine exhibit significant antitumor activity. For instance, in models of BCP-Acute Lymphoblastic Leukemia (ALL), these compounds showed promising results in inhibiting cell growth and inducing cell death .

Autoimmune Diseases

In addition to its antitumor properties, the compound has been investigated for its potential in treating autoimmune diseases. Research has shown that inhibition of BTK can lead to decreased inflammatory responses in models of lupus .

Case Studies and Research Findings

Table 1: Summary of Biological Activities

Case Study: In Vivo Efficacy

In a study assessing the efficacy of 5-(1-Butylpiperidin-2-phenoxypyridine) in a lupus disease model, mice treated with the compound showed lower levels of anti-dsDNA antibodies compared to the control group. This suggests a potential role in modulating immune responses and offers insights into its therapeutic applications for autoimmune conditions .

Q & A

Q. What are the recommended synthetic routes for 5-(1-Butylpiperidin-2-yl)-2-phenoxypyridine?

- Methodological Answer : The synthesis typically involves multi-step functionalization of pyridine derivatives. Key steps include:

- Nucleophilic substitution : Introduce the phenoxy group at position 2 using aryl halides and base-mediated coupling (e.g., KOH in toluene) .

- Piperidine ring formation : Utilize reductive amination or cyclization reactions to construct the 1-butylpiperidinyl moiety. For example, coupling butylamine with a ketone intermediate under hydrogenation conditions.

- Cross-coupling : Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig reactions may link aromatic subunits, as seen in analogous pyridine syntheses .

- Validation : Monitor intermediates via TLC and purify using column chromatography.

Q. How should researchers characterize the compound's purity and structural integrity?

- Methodological Answer :

- Chromatography : Use HPLC with a C18 column and ammonium acetate buffer (pH 6.5) for purity assessment, as described in pharmacopeial methods .

- Spectroscopy :

- NMR : Perform ¹H/¹³C NMR and 2D experiments (COSY, HSQC) to confirm substituent positions. Compare chemical shifts with PubChem data for related pyridine derivatives .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected ~326.4 g/mol based on analogous structures ).

Q. What are the primary analytical techniques for confirming molecular structure?

- Methodological Answer :

- Single-crystal X-ray diffraction : Resolve ambiguities in stereochemistry or regiochemistry.

- FT-IR : Identify functional groups (e.g., C-O-C stretch for phenoxy at ~1250 cm⁻¹).

- Elemental analysis : Validate empirical formula (C₂₀H₂₄N₂O) with ≤0.4% deviation .

Advanced Research Questions

Q. How to optimize reaction yields in the synthesis of 5-(1-Butylpiperidin-2-yl)-2-phenoxypyridine when encountering low efficiency?

- Methodological Answer :

- Parameter screening : Systematically vary solvent (e.g., DMF vs. THF), temperature (60–120°C), and catalyst load (e.g., Pd(PPh₃)₄ at 1–5 mol%) to maximize coupling efficiency .

- Protecting groups : Use tosylation (e.g., TsCl in pyridine) to prevent side reactions during piperidine formation .

- Workup optimization : Employ liquid-liquid extraction (e.g., ethyl acetate/water) or silica gel chromatography to recover intermediates.

Q. What methodologies can resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Standardized assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) using cell lines from authenticated repositories.

- Dose-response curves : Generate IC₅₀ values across multiple replicates to assess reproducibility.

- Impurity analysis : Quantify byproducts via HPLC-MS; even trace impurities (e.g., unreacted phenoxy precursors) may skew bioactivity results .

- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like GPCRs or kinases, aligning with biochemical data .

Q. How to design experiments to elucidate the compound's mechanism of action in biological systems?

- Methodological Answer :

- Kinetic studies : Measure enzyme inhibition (e.g., CYP450 isoforms) using fluorogenic substrates and monitor time-dependent activity changes .

- Genetic knockdown : Use siRNA or CRISPR-Cas9 to silence putative targets (e.g., dopamine receptors) and observe phenotypic rescue in cell models.

- Metabolic profiling : Employ LC-MS/MS to identify metabolites in hepatocyte incubations, assessing metabolic stability and potential prodrug activation .

Safety and Ecological Considerations

Q. What safety protocols are recommended for handling 5-(1-Butylpiperidin-2-yl)-2-phenoxypyridine?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile intermediates (e.g., phenoxy derivatives) .

- Waste disposal : Neutralize acidic/basic byproducts before aqueous disposal; incinerate organic waste per EPA guidelines.

Q. How to address the lack of ecotoxicological data for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.